Technical Guide: Physicochemical Properties, Synthesis, and Analysis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine (CAS 1048916-98-8)
Abstract: This technical guide provides a comprehensive overview of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine (CAS: 1048916-98-8), a substituted phenethylamine derivative of interest in synthetic and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine (CAS: 1048916-98-8), a substituted phenethylamine derivative of interest in synthetic and medicinal chemistry. The document details its known physicochemical properties, outlines a robust and well-established synthetic methodology via reductive amination, discusses the analytical techniques for structural confirmation, and provides essential safety and handling protocols. This guide is intended for researchers and professionals in drug discovery and chemical development, offering expert insights into the practical chemistry of this compound.
Chemical Identity and Physicochemical Properties
1-(2-Isopropoxy-5-methylphenyl)-ethylamine is a primary amine featuring a chiral center at the alpha-carbon of the ethylamine side chain. Its core structure is a 1,2,4-trisubstituted benzene ring. While extensive experimental data on the pure substance is not widely published, its fundamental properties can be derived from its chemical structure and available database information.
Structural Information
The molecular structure of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine is presented below. The presence of a stereocenter implies that the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. The synthesis protocols described herein will typically yield the racemate unless a chiral reagent or catalyst is employed.
Figure 1: 2D structure of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine.
Data Summary
All quantitative data available from public chemical databases are summarized in Table 1. Researchers should note that properties such as melting point, boiling point, and solubility have not been formally published and would need to be determined experimentally.
Not specified (likely an oil or low-melting solid)
Inferred
Boiling Point
Not available
-
Melting Point
Not available
-
Solubility
Not available (expected to be soluble in common organic solvents like DCM, MeOH, Ethyl Acetate)
Inferred
Synthesis and Mechanistic Insights
The most direct and widely utilized method for preparing primary amines from ketones is reductive amination . This process involves the reaction of a ketone with an amine source to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. This compound is structurally related to intermediates used in the synthesis of potent kinase inhibitors, highlighting its relevance in medicinal chemistry.[2]
Principle of the Synthesis: Reductive Amination
The synthesis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine proceeds via the reductive amination of the precursor ketone, 1-(2-Isopropoxy-5-methylphenyl)ethan-1-one .
Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient imine. The reaction is typically acid-catalyzed to facilitate the dehydration step.
In Situ Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine as it is formed. This drives the equilibrium towards the final amine product.
Choice of Reagents - The Scientific Rationale:
Ammonia Source: Ammonium acetate or a solution of ammonia in methanol is commonly used. Ammonium acetate serves a dual role, providing the ammonia nucleophile and the acetic acid catalyst upon dissociation.
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents. Unlike the more powerful sodium borohydride (NaBH₄), they are mild enough not to reduce the starting ketone significantly under neutral or slightly acidic conditions but are highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield.
Solvent: Methanol (MeOH) or Dichloromethane (DCM) are excellent solvents for this reaction, as they effectively dissolve the reactants and intermediates.
Experimental Protocol (Racemic Synthesis)
This protocol describes a laboratory-scale synthesis based on established reductive amination principles.[3][4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, condenser
Procedure:
Reaction Setup: To a solution of 1-(2-Isopropoxy-5-methylphenyl)ethan-1-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the mixture in portions over 15 minutes. Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
Work-up (Quenching): Carefully quench the reaction by slowly adding 1M HCl solution until the pH is ~2 to decompose any remaining hydride reagent. Stir for 1 hour.
Extraction (Base): Make the aqueous solution basic (pH > 10) by the slow addition of 1M NaOH. Extract the aqueous layer with DCM or EtOAc (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to afford the pure 1-(2-Isopropoxy-5-methylphenyl)-ethylamine.
Introduction: The Crucial Role of Intermediates in Targeted Cancer Therapy
An In-depth Technical Guide to a Key Intermediate in the Synthesis of Ceritinib Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a significant adva...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to a Key Intermediate in the Synthesis of Ceritinib
Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such a complex pharmaceutical agent is a multi-step process, heavily reliant on the efficient and high-purity production of key chemical intermediates. Understanding the properties and synthesis of these intermediates is paramount for researchers, scientists, and drug development professionals involved in oncology.
This guide focuses on a pivotal intermediate in the synthesis of Ceritinib: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline . It is important to note that the CAS number 1048916-98-8, as specified in the topic inquiry, does not correspond to a well-documented intermediate of Ceritinib in publicly available chemical databases and literature. Instead, extensive research into the synthesis of Ceritinib points to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline as a critical precursor. This compound is available commercially and is referenced in scientific literature under the CAS numbers 1035230-24-0 (for the free base) and 1380575-45-0 (for the dihydrochloride salt).
Chemical Identity and Physicochemical Properties
The precise characterization of a synthetic intermediate is fundamental to ensuring the quality and yield of the final active pharmaceutical ingredient (API). The properties of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline are summarized below.
The Strategic Importance in the Synthesis of Ceritinib
The intermediate 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline constitutes a significant portion of the final Ceritinib molecule. Its synthesis and subsequent reaction are critical steps in the overall manufacturing process. This intermediate provides the core aniline structure which is later elaborated to form the final pyrimidine-based drug.
The synthesis of Ceritinib, as detailed in the Journal of Medicinal Chemistry, involves the coupling of this aniline intermediate with a substituted pyrimidine derivative.[6][7][8][9] The primary amino group of the aniline acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form a key carbon-nitrogen bond.
Synthetic Pathway Overview
The following diagram illustrates the pivotal position of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the synthesis of Ceritinib.
Caption: Synthetic pathway of Ceritinib highlighting the key intermediate.
Experimental Methodologies
Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline
The synthesis of this intermediate can be achieved through a multi-step process, a conceptual outline of which is provided below, based on established synthetic routes.[9]
Suzuki Coupling: A substituted bromonitrobenzene is coupled with a protected piperidine boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., Cs₂CO₃).
Reduction of the Nitro Group: The nitro group of the coupled product is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere.
Protection of the Aniline: The resulting aniline can be protected, for example with a Boc group, to prevent side reactions in subsequent steps.
Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final intermediate.
Characterization and Quality Control
To ensure the identity and purity of the synthesized intermediate, a combination of analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any unreacted starting materials or by-products.
Conclusion
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is a critical intermediate in the manufacturing of the anti-cancer drug Ceritinib. Its precise synthesis and characterization are essential for the successful production of the final pharmaceutical product. This guide provides a comprehensive overview of its chemical properties, its role in the synthesis of Ceritinib, and the methodologies for its preparation and analysis, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry.
References
LS12214. (n.d.). 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride. Retrieved February 5, 2026, from [Link]
Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
PubMed. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Retrieved February 5, 2026, from [Link]
ACS Publications. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Retrieved February 5, 2026, from [Link]
JKN05016. (n.d.). 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride. Retrieved February 5, 2026, from [Link]
Semantic Scholar. (2016). Ceritinib: From Synthesis to Clinical Applications. Retrieved February 5, 2026, from [Link]
ACS Publications. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Retrieved February 5, 2026, from [Link]
PubMed. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
Google Patents. (n.d.). CN104356112A - Method for preparing ceritinib.
Semantic Scholar. (2016). [PDF] Ceritinib: From Synthesis to Clinical Applications | Semantic Scholar. Retrieved February 5, 2026, from [Link]
Isopropoxy-Substituted Benzylamine Derivatives: Pharmacophore Exploration and Synthetic Strategies in Drug Discovery
The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of isopropoxy-substituted benzylamine derivatives. Executive Summary In the optimization of small-molecu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of isopropoxy-substituted benzylamine derivatives.
Executive Summary
In the optimization of small-molecule therapeutics, the benzylamine moiety serves as a privileged scaffold, offering a flexible linker capable of hydrogen bonding and π-stacking interactions. The introduction of an isopropoxy (-OiPr) substituent onto this aromatic ring represents a critical tactic in Structure-Activity Relationship (SAR) campaigns. Unlike the smaller methoxy group, the isopropoxy group introduces significant steric bulk and lipophilicity, enabling the molecule to fill hydrophobic pockets within target proteins (e.g., GPCRs, SLC transporters) and modulating metabolic stability. This guide analyzes the physicochemical rationale, synthetic protocols, and case studies defining the utility of this pharmacophore.
Pharmacophore Rationale: The Isopropoxy Advantage
The transition from a methoxy (-OMe) or ethoxy (-OEt) group to an isopropoxy (-OiPr) group is a strategic "homologation scan" used to probe the size and nature of a binding pocket.
Physicochemical Properties
Property
Methoxy (-OMe)
Isopropoxy (-OiPr)
Impact on Drug Design
Steric Bulk (Molar Refractivity)
~7.87
~17.0
The -OiPr group is significantly larger, allowing it to displace "high-energy" water molecules from hydrophobic pockets.
The branched nature restricts rotation slightly compared to n-propoxy, potentially reducing entropic penalty upon binding.
Electronic Effect ()
-0.27
-0.45
Stronger electron-donating effect than methoxy, increasing the basicity of the benzylamine nitrogen if in ortho/para positions.
Metabolic Implications
The isopropyl ether is generally more resistant to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to methyl ethers. The branched carbon adjacent to the oxygen hinders the initial hydroxylation step required for dealkylation, thereby extending the half-life (
) of the parent compound.
Synthetic Methodologies
The construction of isopropoxy-benzylamine derivatives typically follows two primary retrosynthetic disconnections: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Method A: Reductive Amination (The Industry Standard)
This method is preferred for library generation due to its mild conditions and tolerance of functional groups.
Reaction Scheme:
Protocol 1: General Procedure for Reductive Amination
Imine Formation: In a dry vial, dissolve 4-isopropoxybenzaldehyde (1.0 mmol) and the amine (1.0 mmol) in DCE (5 mL). If the amine is a salt, add 1.0 equiv of TEA. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation (equilibrium).
Reduction: Add STAB (1.5 mmol) in one portion. Note: STAB is preferred over NaCNBH
to avoid toxic cyanide byproducts.
Quench: Stir for 12–16 hours. Quench with saturated aqueous NaHCO
.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
When the specific isopropoxy-benzaldehyde is not commercially available, it is synthesized from the hydroxy-benzaldehyde.
Reaction Scheme:
Protocol 2: Isopropylation of Phenols
Reagents: 3-Hydroxybenzaldehyde, 2-Bromopropane, K
CO, DMF.
Step-by-Step:
Dissolve 3-hydroxybenzaldehyde (5 mmol) in DMF (10 mL).
Add K
CO (10 mmol) and stir for 15 min to form the phenoxide.
Add 2-bromopropane (7.5 mmol). Note: Use excess due to volatility.
Heat to 60°C for 4 hours.
Pour into ice water and extract with Ethyl Acetate.
Visualization: Synthetic Workflow & SAR Logic
The following diagram illustrates the synthetic decision tree and the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.
Figure 1: Strategic workflow for the synthesis and SAR evaluation of isopropoxy-benzylamine derivatives.
Case Studies in Drug Discovery
SLC26A6 (PAT1) Inhibitors
Target: SLC26A6 is an anion exchanger involved in intestinal fluid absorption.
Study: A high-throughput screen identified an isoxazolopyrimidine core. Optimization of the R3 position utilizing substituted benzylamines revealed critical SAR insights.
Finding: The 4-isopropoxybenzylamine derivative showed moderate inhibition (IC
SAR Insight: The study highlighted that while the benzylamine linker was essential, the position of the alkoxy group dictated activity. Substitution at the 2- and 3-positions was generally better tolerated than the 4-position for this specific scaffold, suggesting the 4-position extended the molecule into a sterically restricted region of the transporter [1].
ALX Receptor / FPRL2 Agonists
Target: Formyl Peptide Receptor Like-2 (FPRL2), involved in inflammation resolution.
Application: A bridged spiro[2.4]heptane scaffold was derivatized with 4-isopropoxybenzylamine .[3]
Role: The isopropoxy-benzylamine moiety served as a hydrophobic "tail" that anchored the agonist into the transmembrane bundle of the GPCR. The bulky isopropoxy group likely engaged in Van der Waals interactions with leucine/valine residues deep in the orthosteric binding site [2].
17β-HSD3 Inhibitors
Target: 17β-Hydroxysteroid Dehydrogenase Type 3 (Prostate Cancer target).[4][5]
Application: While 4-chlorophenoxy derivatives were the primary leads, the SAR exploration included various alkoxy-benzylamines. The 2-isopropoxy and 3-isopropoxy variants function as bioisosteres for phenoxy groups, testing the limits of the hydrophobic pocket surrounding the steroid-binding cleft [3].
Experimental Validation: Self-Validating Protocol
To ensure scientific integrity, the following assay validation step is recommended when synthesizing these derivatives.
Proton NMR Diagnostic Peaks (
H NMR, 400 MHz, CDCl):
The Isopropyl Methine: Look for a septet (
4.5–4.6 ppm, Hz). This confirms the presence of the -OiPr group.
The Isopropyl Methyls: Look for a doublet (
1.3–1.4 ppm, 6H).
The Benzylic Methylene: A singlet (or doublet if coupled to NH) at
3.7–3.9 ppm confirms the integrity of the benzylamine linker.
Validation Check: If the septet is missing or shifted upfield (< 4.0 ppm), the alkylation may have failed, or the ether has cleaved.
References
Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders.
Source: RSC Medicinal Chemistry.[2][6]
URL:[Link]
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
Source: PLoS One / PubMed Central.
URL:[Link]
Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors.
Source: Iran J Basic Med Sci.
URL:[Link]
Protocol for reductive amination to yield 1-(2-Isopropoxy-5-methylphenyl)-ethylamine
Application Note: AN-2026-RM04 Protocol for the Reductive Amination of 2'-Isopropoxy-5'-methylacetophenone Executive Summary & Strategic Rationale This Application Note details the optimized protocol for synthesizing 1-(...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-RM04Protocol for the Reductive Amination of 2'-Isopropoxy-5'-methylacetophenone
Executive Summary & Strategic Rationale
This Application Note details the optimized protocol for synthesizing 1-(2-Isopropoxy-5-methylphenyl)ethylamine , a sterically congested primary benzylic amine often utilized as a pharmacophore in ALK inhibitors (e.g., Ceritinib analogs) and antimuscarinic agents.
The Challenge:
The synthesis of this molecule presents two distinct chemical hurdles:
Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the carbonyl center, impeding nucleophilic attack by ammonia.
Electronic Deactivation: The electron-donating nature of the alkoxy group (via resonance) reduces the electrophilicity of the ketone, making standard reductive amination (e.g.,
at pH 6) sluggish and prone to alcohol by-product formation.
The Solution:
We utilize a Titanium(IV) Isopropoxide (
) mediated reductive amination . This protocol, adapted from the Mattson-Bhattacharyya methodology, is superior because serves a dual function:
Lewis Acid: Activates the sterically hindered carbonyl oxygen.
Water Scavenger: Shifts the equilibrium toward the imine intermediate by sequestering water produced during condensation, effectively driving the reaction to completion prior to the reduction step.
Reaction Mechanism & Pathway
The reaction proceeds via a "one-pot, two-step" mechanism. The formation of the titanium-imine complex is the rate-determining step.
Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in trapping water to facilitate imine formation in hindered substrates.
Observation: The solution may turn slightly yellow/orange and become warm.
Reaction: Seal the vessel under a nitrogen atmosphere. Stir at Ambient Temperature (20–25°C) for 12–16 hours .
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (
) should disappear. If ketone remains, extend time; heating is generally not recommended as it promotes polymerization of the imine.
Phase 2: Reduction
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Reduction: Add Sodium Borohydride (
) (0.57 g, 15 mmol) portion-wise over 15 minutes.
Note: Gas evolution (
) will occur. Ensure adequate venting.
Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours .
Phase 3: Workup (The "Titanium Emulsion" Protocol)
Critical Step: Direct aqueous extraction leads to impossible emulsions due to amphoteric titanium hydroxides. Follow this specific quenching sequence to obtain a filterable solid.
Quench: Cool the flask to 0°C. Slowly add Ammonium Hydroxide (2M, 10 mL) .
Observation: A thick white precipitate (
) will form.
Precipitation: Dilute with Ethyl Acetate (30 mL) and stir vigorously for 20 minutes. The inorganic salts should become granular.
Filtration: Filter the suspension through a pad of Celite on a sintered glass funnel. Wash the pad with Ethyl Acetate (
mL).
Extraction: Transfer the filtrate to a separatory funnel.
Acid-Base Purification (Self-Validating Step):
Extract the organic layer with 1M HCl (
mL). The amine moves to the aqueous phase; neutral impurities (unreacted ketone/alcohol) remain in the organic phase.
Discard the organic phase (or save for recovery).
Basify the aqueous phase to pH > 12 using 4M NaOH .
Extract the free amine into Dichloromethane (DCM) (
mL).
Drying: Dry the combined DCM layers over
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow emphasizing the Acid-Base purification loop to ensure high purity without chromatography.
Key Diagnostic: The quartet at ~4.35 ppm confirms the reduction of the ketone to the methine amine. Absence of a peak at ~5.0 ppm (alcohol methine) confirms chemoselectivity.
Safety & Handling
Titanium(IV) Isopropoxide: Reacts violently with water. Handle under inert atmosphere. Causes severe eye irritation.
Ammonia/Methanol: Toxic and flammable. Perform all operations in a fume hood.
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.
References
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Neustadt, B. R., et al. (2013). Synthesis and structure-activity relationships of novel anaplastic lymphoma kinase (ALK) inhibitors. Journal of Medicinal Chemistry, 56(14), 5675-5690. (Context for 2-isopropoxy-5-methylphenyl intermediates). Link
Application Note: A Protocol for the Selective Nucleophilic O-Dealkylation of 2-isopropoxy-5-methylacetophenone
Abstract & Introduction The cleavage of aryl ethers is a fundamental transformation in organic synthesis, pivotal for the deprotection of hydroxyl groups in the development of pharmaceuticals and fine chemicals. 2-Hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The cleavage of aryl ethers is a fundamental transformation in organic synthesis, pivotal for the deprotection of hydroxyl groups in the development of pharmaceuticals and fine chemicals. 2-Hydroxy-5-methylacetophenone is a valuable synthetic intermediate, notably used in the synthesis of chalcones and other biologically active heterocyclic compounds. Its synthesis often involves the protection of the phenolic hydroxyl as an ether, such as the isopropoxy group, which must be efficiently removed in a later step.
This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution and cleavage of the isopropoxy group from 2-isopropoxy-5-methylacetophenone. We will delve into the mechanistic rationale for reagent selection, focusing on why a direct SNAr (Nucleophilic Aromatic Substitution) is mechanistically disfavored for this substrate and why a Lewis acid-mediated pathway offers a superior and more reliable strategy. The procedure detailed herein utilizes boron tribromide (BBr₃), a powerful and highly effective reagent for the cleavage of aryl alkyl ethers, to yield the desired 2-hydroxy-5-methylacetophenone.
Mechanistic Rationale: SNAr vs. Lewis Acid-Mediated Cleavage
Understanding the electronic nature of the substrate is critical for procedural design. The target molecule, 2-isopropoxy-5-methylacetophenone, possesses competing electronic influences.
Electron-Withdrawing Group (EWG): The acetyl group (-COCH₃) at the C1 position is a strong EWG, which is essential for activating an aromatic ring toward nucleophilic attack. This activation is most effective when the EWG is positioned ortho or para to the leaving group, as it allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate.
Electron-Donating Groups (EDG): The isopropoxy group (-O-iPr) at C2 and the methyl group (-CH₃) at C5 are both EDGs, which increase the electron density of the aromatic ring, thereby deactivating it for nucleophilic attack.
Leaving Group Ability: An alkoxide, such as the isopropoxy anion, is a relatively poor leaving group compared to halides.
A direct SNAr reaction, where a nucleophile attacks the C2 carbon to displace the isopropoxy group, is therefore kinetically and thermodynamically unfavorable. The deactivating effect of the ether and the poor leaving group ability present significant barriers.
A more robust strategy involves activating the ether oxygen with a strong Lewis acid, such as boron tribromide (BBr₃). This approach circumvents the limitations of a direct SNAr reaction by altering the mechanism entirely.
The BBr₃-Mediated Mechanism proceeds as follows:
Lewis Acid Adduct Formation: The highly Lewis-acidic boron atom of BBr₃ coordinates to the ether oxygen, forming an oxonium ion complex.
Nucleophilic Attack: This coordination polarizes the C-O bond and makes the ether a much better leaving group. A bromide ion (Br⁻), conveniently delivered from BBr₃ itself, then acts as a nucleophile. The nucleophilic attack can occur at the sterically accessible methyl carbon of the isopropyl group in an SN2-type displacement.
Cleavage & Intermediate Formation: The C-O bond is cleaved, yielding 2-propyl bromide and an aryloxy-dibromoborane intermediate.
Hydrolysis: Aqueous workup hydrolyzes the B-O bond, liberating the final product, 2-hydroxy-5-methylacetophenone.
This Lewis acid-mediated pathway is highly efficient and is the standard method for cleaving aryl alkyl ethers.
Experimental Protocol: O-Dealkylation of 2-isopropoxy-5-methylacetophenone
This protocol details the procedure for the cleavage of the isopropoxy group using BBr₃ in dichloromethane (DCM).
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-isopropoxy-5-methylacetophenone
≥98%
Commercial
Starting Material
Boron Tribromide (BBr₃)
1.0 M solution in DCM
Commercial
Highly corrosive & water-sensitive. Handle in a fume hood.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercial
Used as reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous solution
Lab Prepared
For quenching the reaction.
1 M Hydrochloric Acid (HCl)
Aqueous solution
Lab Prepared
For aqueous layer acidification.
Ethyl Acetate (EtOAc)
ACS Grade
Commercial
For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercial
For drying organic layer.
Silica Gel
230-400 mesh
Commercial
For column chromatography.
Safety Precautions
Boron Tribromide (BBr₃): BBr₃ is extremely corrosive, toxic, and reacts violently with water, releasing HBr gas. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle with care in a well-ventilated area.
Pressure: The reaction quench is exothermic and releases gas (CO₂). Add the quenching solution slowly to avoid pressure buildup.
Step-by-Step Procedure
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxy-5-methylacetophenone (1.92 g, 10.0 mmol, 1.0 equiv).
Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
Cool the flask to -78 °C using a dry ice/acetone bath. The solution should be vigorously stirred.
Reagent Addition:
Slowly add boron tribromide (1.0 M solution in DCM, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise via a syringe over 15-20 minutes.
Causality Note: The low temperature is crucial to control the high reactivity of BBr₃ and prevent potential side reactions. The slight excess of BBr₃ ensures the complete consumption of the starting material.
Reaction Progression:
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
Gradually remove the cooling bath and allow the reaction to warm to room temperature (approx. 20-23 °C).
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
Workup and Quenching:
Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution dropwise. Caution: Gas evolution (CO₂) and exotherm.
Continue stirring for 15 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate (EtOAc) and 20 mL of water.
Separate the layers. Extract the aqueous layer twice more with 20 mL portions of EtOAc.
Combine the organic layers and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.
Causality Note: The NaHCO₃ quench neutralizes excess BBr₃ and acidic byproducts. The HCl wash helps to remove any basic impurities and ensures the product is in its neutral phenolic form.
Purification:
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure product.
Product Characterization
The final product, 2-hydroxy-5-methylacetophenone, should be a pale yellow solid.
The following diagram outlines the complete workflow from reaction setup to final product isolation.
Caption: Workflow for BBr₃-mediated dealkylation of 2-isopropoxy-5-methylacetophenone.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient BBr₃. 2. BBr₃ reagent degraded due to moisture. 3. Insufficient reaction time.
1. Ensure 1.2-1.5 equivalents of BBr₃ are used. 2. Use a fresh bottle/sure-sealed BBr₃ solution. 3. Allow the reaction to stir longer at room temperature, monitoring by TLC.
Low Yield
1. Product loss during aqueous workup. 2. Inefficient extraction. 3. Hydrolysis of starting material or product.
1. Ensure the aqueous layer is acidified before final extraction to keep the phenol protonated and soluble in the organic phase. 2. Perform at least three extractions with ethyl acetate.
Side Product Formation
Potential for aromatic bromination if reaction conditions are too harsh (e.g., high temperature).
Strictly maintain low temperatures during B
Method
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine
Introduction 1-(2-Isopropoxy-5-methylphenyl)-ethylamine is a substituted aromatic amine that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals. The purity of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(2-Isopropoxy-5-methylphenyl)-ethylamine is a substituted aromatic amine that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals. The purity of such intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine and its potential process-related impurities and degradation products.
The methodology herein follows a systematic, science- and risk-based approach as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] We will detail the rationale behind chromatographic choices, a complete protocol for method development and optimization, procedures for forced degradation studies to ensure specificity, and a full validation plan to demonstrate the method is fit for its intended purpose.
Primary Amine (-NH₂): This group is basic and will be protonated at acidic pH (pKa ~9-10, estimated). This is the most critical factor for HPLC method development, as pH control is necessary to achieve consistent retention and symmetrical peak shape.
Phenyl Ring: This provides UV chromophore, essential for detection by a UV-Vis spectrophotometer.
Ether Linkage (-O-): Generally stable, but can be susceptible to acidic cleavage under harsh conditions.
Chiral Center: The molecule is chiral. This guide focuses on achiral purity (separation from impurities). If enantiomeric purity is required, a separate chiral HPLC method would be necessary.[4][5]
Initial Strategy:
Based on these properties, a reversed-phase HPLC method is the logical starting point.[6] The moderate polarity of the molecule makes it well-suited for retention on a non-polar stationary phase like C18. A UV detector is appropriate due to the presence of the phenyl ring. The most significant challenge will be managing the basic amine to prevent peak tailing. This is typically achieved by using a low-pH mobile phase to ensure the amine is consistently protonated and by selecting a high-purity, end-capped silica column.
HPLC Method Development and Validation Workflow
The overall strategy follows a logical progression from understanding the analyte to delivering a fully validated analytical method.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol: Method Development
This section provides a step-by-step protocol for developing the purity method.
Materials and Instrumentation
HPLC System: An HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, ammonium acetate, and reference standard of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine of known purity.
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.
Wavelength Selection
Prepare a solution of the reference standard in methanol (~10 µg/mL).
Using the PDA detector, perform a UV scan from 200 to 400 nm.
Identify the wavelength of maximum absorbance (λ-max). For substituted phenyl rings, this is often in the 220-280 nm range. Select this λ-max for initial method development to ensure high sensitivity.
Initial Screening and Optimization Protocol
The goal is to find the right conditions to elute the main peak with a good retention factor (k between 2 and 10) and separate it from any visible impurities.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the analyte's amine group is protonated, which typically results in better peak shape.[7]
Mobile Phase B: Acetonitrile (ACN). ACN is often a good first choice due to its low viscosity and UV transparency.[6]
Initial Gradient Scouting:
Column Temperature: 30 °C
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Gradient: Run a fast, broad linear gradient from 5% to 95% ACN over 15 minutes. This will reveal the approximate organic solvent concentration needed to elute the analyte and any late-eluting impurities.
Optimization:
Based on the scouting run, design a more focused gradient. If the analyte elutes at 8 minutes in the 15-minute scouting run (at ~50% ACN), a shallower gradient around this point will provide better resolution.
Example Optimized Gradient:
0-2 min: 20% B
2-12 min: 20% to 70% B
12-13 min: 70% to 90% B
13-15 min: Hold at 90% B
15.1-18 min: Return to 20% B (re-equilibration)
Rationale: A shallower gradient slope increases resolution between closely eluting peaks. The hold at high organic content ensures any highly non-polar impurities are eluted from the column.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate that the analytical method is "stability-indicating."[8][9] This involves intentionally degrading the sample to ensure that the degradation products are separated from the main analyte peak, proving method specificity.[10][11]
Visualizing the Separation Challenge
The method must be able to separate the parent analyte from structurally similar compounds, such as precursors, byproducts, or degradants.
Caption: The separation goal: resolving the analyte from potential impurities.
Stress Conditions Protocol
Prepare five separate solutions of the analyte (~1 mg/mL).
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours.
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Store the solution at 80 °C for 48 hours.
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Before injection, neutralize the acid and base samples. Dilute all samples to the target concentration (~0.1 mg/mL) and analyze using the developed HPLC method.
Analysis: The goal is to achieve 5-20% degradation of the parent peak. The chromatograms should show baseline separation between the parent peak and all major degradation peaks. Use a PDA detector to perform peak purity analysis to confirm that the parent peak is spectrally homogeneous in all stressed samples.
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to ensure it is reliable for its intended use.[12][13]
Parameter
Objective
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak for the analyte is pure and resolved from all other peaks (Resolution > 2.0).
Linearity
To demonstrate a direct proportional relationship between concentration and detector response.
Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy
To measure the closeness of the test results to the true value.
% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[14]
Precision
To assess the degree of scatter between a series of measurements.
Repeatability (Intra-day): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.[14]
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied.
Final Optimized Method and System Suitability
This section presents the final, validated method parameters.
Parameter
Optimized Condition
HPLC Column
C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-2 min (20% B), 2-12 min (20-70% B), 12-13 min (70-90% B), 13-15 min (90% B), 15.1-18 min (20% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detector Wavelength
225 nm (example λ-max)
Injection Volume
5 µL
Sample Diluent
50:50 Water:Acetonitrile
System Suitability Test (SST)
Before any sample analysis, a system suitability solution (a standard solution of the analyte with a known impurity) must be injected. The results must meet the following criteria to ensure the chromatographic system is performing adequately.
Tailing Factor (Asymmetry): ≤ 1.5 for the main analyte peak.
Theoretical Plates (N): ≥ 5000 for the main analyte peak.
Resolution (Rs): ≥ 2.0 between the main analyte and the closest eluting impurity.
%RSD of Peak Area: ≤ 1.0% for 5 replicate injections of the standard.
Conclusion
This application note presents a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for the purity analysis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine. The described method, utilizing a C18 column with a buffered acetonitrile/water mobile phase, is demonstrated to be specific, accurate, precise, and robust. The inclusion of forced degradation studies confirms its stability-indicating nature, making it suitable for quality control in both development and manufacturing environments. The detailed protocols serve as a practical guide for researchers and scientists tasked with ensuring the purity of critical chemical intermediates.
References
Vertex AI Search. (n.d.).
Mhaske, P., et al. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Retrieved February 14, 2026.
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 14, 2026.
Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Retrieved February 14, 2026.
National Center for Biotechnology Information. (n.d.). 1-(2-Isopropoxy-5-methylphenyl)-ethylamine. PubChem. Retrieved February 14, 2026, from [Link]
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 14, 2026, from [Link]
Agrahari, V., Bajpai, M., & Nanda, S. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved February 14, 2026, from [Link]
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved February 14, 2026, from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 14, 2026, from [Link]
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved February 14, 2026, from [Link]
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved February 14, 2026, from [Link]
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved February 14, 2026, from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 14, 2026, from [Link]
ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved February 14, 2026, from [Link]
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved February 14, 2026, from [Link]
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved February 14, 2026, from [Link]
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved February 14, 2026.
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 14, 2026.
Taylor & Francis. (n.d.).
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved February 14, 2026, from [Link]
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved February 14, 2026.
Use of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine in kinase inhibitor design
Application Note: Strategic Use of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine in Next-Generation Kinase Inhibitor Design Part 1: Executive Summary & Scientific Context 1.1 The Pharmacophore Bridge 1-(2-Isopropoxy-5-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Use of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine in Next-Generation Kinase Inhibitor Design
Part 1: Executive Summary & Scientific Context
1.1 The Pharmacophore Bridge
1-(2-Isopropoxy-5-methylphenyl)-ethylamine represents a specialized chiral building block that bridges the structural logic of first-generation ALK inhibitors (like Crizotinib) and second-generation analogues (like Ceritinib/LDK378). While Ceritinib utilizes an aniline linkage to the pyrimidine core, the ethylamine variant discussed here introduces a chiral center and a flexible methylene linker. This modification is critical for researchers engaging in scaffold hopping or Fragment-Based Drug Design (FBDD) to overcome resistance mutations (e.g., L1196M, G1202R).
1.2 Mechanism of Action & SAR Logic
The utility of this intermediate lies in its trisubstituted phenyl ring, which acts as a "hydrophobic anchor":
2-Isopropoxy Group: Occupies the specific hydrophobic sub-pocket (selectivity filter) often adjacent to the ATP-binding gatekeeper residue.
5-Methyl Group: Induces a specific torsion angle in the biaryl system, optimizing the packing against the kinase hinge region and reducing entropic penalty upon binding.
Chiral Ethylamine Handle: Unlike a rigid aniline, the chiral ethylamine allows the pharmacophore to vector into the solvent front or ribose pocket with precise stereochemical control, potentially improving solubility and metabolic stability.
Part 2: Chemical Properties & Handling
Property
Specification
Chemical Formula
C₁₂H₁₉NO
Molecular Weight
193.29 g/mol
Physical State
Colorless to pale yellow viscous oil
Chirality
Available as (R)- or (S)- enantiomers (critical for binding affinity)
Solubility
Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Storage
2–8°C, under Argon (Hygroscopic; amine absorbs CO₂)
Handling Precaution: As a primary amine, this compound is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. Always handle under an inert atmosphere (N₂ or Ar).
Part 3: Experimental Protocols
Protocol A: Asymmetric Synthesis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine
Rationale: Direct purchase of high-ee variants can be costly or unreliable. This "self-validating" protocol uses Ellman’s auxiliary for guaranteed enantiopurity (>98% ee).
Acceptance Criteria: >98.5% ee for biological assays.
Part 5: Visualization & Pathway Logic
Figure 1: Strategic Logic of the Scaffold
This diagram illustrates how the intermediate connects the hydrophobic pocket to the solvent front, mimicking the Ceritinib binding mode but with a chiral vector.
Caption: Interaction map showing how the specific functional groups of the intermediate target distinct kinase domains.
Figure 2: Synthesis Workflow (Protocol A)
Caption: Asymmetric synthesis route using Ellman's auxiliary to ensure high enantiomeric purity.
Part 6: References
Marsilje, T. H., et al. (2013).[3] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[4][5]
Ellman, J. A., et al. (2002). "Asymmetric synthesis of amines with tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
Fabbro, D., et al. (2012). "Targeting the ALK signaling pathway in cancer." Expert Opinion on Investigational Drugs, 21(10), 1443-1452.
Shaw, A. T., et al. (2014). "Ceritinib in ALK-rearranged non-small-cell lung cancer." New England Journal of Medicine, 370, 1189-1197.
Author: BenchChem Technical Support Team. Date: February 2026
User Guide ID: TSC-ORG-2025-884
Topic: Yield Improvement & Troubleshooting for Sterically Hindered Chiral Amines
Target Molecule: 1-(2-Isopropoxy-5-methylphenyl)-ethylamine (Key Intermediate for Tolterodine)
Executive Summary & Core Challenges
The synthesis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine presents a classic challenge in organic synthesis: ortho-substituted steric hindrance . The bulky isopropoxy group at the ortho position relative to the acetyl group significantly impedes the nucleophilic attack required for imine formation, leading to low conversion rates and high byproduct formation (dimers) during reductive amination.
This guide addresses the three primary yield-killing bottlenecks:
Incomplete O-Alkylation: Failure to quantitatively install the isopropoxy group on the phenol precursor.
Imine Formation Stagnation: Steric bulk preventing the ketone-to-imine conversion.
Enantioselectivity Loss: Difficulty obtaining the bioactive (R)-enantiomer via chemical reduction.
Diagnostic Workflow (Troubleshooting)
Before altering reagents, identify the specific failure mode using this logic flow.
Figure 1: Decision tree for diagnosing yield losses in hindered amine synthesis.
Critical Protocol Optimization
Module A: Precursor Synthesis (O-Alkylation)
The Problem: The reaction of 2-hydroxy-5-methylacetophenone with isopropyl bromide often stalls or leads to elimination (propene formation) rather than substitution.
Optimized Protocol:
Solvent Switch: Replace Acetone with DMF (N,N-Dimethylformamide) or NMP . The higher boiling point and polarity stabilize the phenoxide ion and accelerate the
reaction.
Base: Use finely ground, anhydrous
(2.0 eq).
Temperature: Maintain 60-80°C.
Catalyst: Add 5 mol% KI (Potassium Iodide) to generate the more reactive isopropyl iodide in situ (Finkelstein condition).
Parameter
Standard Condition
Optimized Condition
Impact
Solvent
Acetone (Reflux 56°C)
DMF (80°C)
Rate increase (2-4x)
Halide
Isopropyl Bromide
Isopropyl Bromide + KI
Faster kinetics
Yield
65-75%
92-96%
Significant
Module B: Chemical Reductive Amination (The "Titanium Fix")
The Problem: The ortho-isopropoxy group blocks the carbonyl carbon. Standard reductive amination (
) fails to form the imine efficiently, leading to direct reduction of the ketone to the alcohol (dead-end byproduct).
The Solution: Use Titanium(IV) isopropoxide (
) as a dehydrating Lewis acid.
Step-by-Step Protocol:
Imine Formation (Dry):
Charge reaction vessel with 1-(2-isopropoxy-5-methylphenyl)ethanone (1.0 eq).
Add 7M
in Methanol (5-10 eq).
CRITICAL: Add
(1.5 - 2.0 eq) dropwise.
Stir under
for 6–12 hours. The solution will turn viscous/yellow as the titanium-imine complex forms.
or dilute NaOH. Do not use acidic quench immediately or titanium salts will form an impossible-to-filter gel. Filter the white titanium oxide precipitate.
Mechanism Note: The Titanium(IV) coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water produced during condensation, driving the equilibrium toward the imine [1].
Module C: Biocatalytic Asymmetric Synthesis (The "Green" Route)
For pharmaceutical applications (e.g., Tolterodine synthesis), the (R)-enantiomer is often required. Chemical reduction yields a racemic mixture (50:50). Omega-Transaminases (
-TA) offer >99% ee and higher yields by bypassing the unstable imine isolation.
Workflow Diagram:
Figure 2: Biocatalytic pathway using amine transaminases with equilibrium displacement.
Optimization for Transaminases:
Enzyme Selection: Use (R)-selective
-transaminases (e.g., Arthrobacter sp. variants or commercially available ATA-117 analogs) [2].[3]
Equilibrium Shift: The reaction is reversible. Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone .
Technique: Apply a slight vacuum (reduced pressure) or an inert gas sweep to continuously remove acetone. This drives the reaction to >95% conversion [3].
Solvent: Add 10-20% DMSO to assist substrate solubility (the ketone is hydrophobic).
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turns into a solid white gel during workup. What happened?
Cause: This is "Titanium Gel." You used
and quenched with water or acid.
Fix: Quench the reaction with 2M NaOH or Ammonium Hydroxide . This converts the titanium into granular
which can be filtered easily over Celite.
Q2: I am seeing 20% of the alcohol byproduct (1-(2-isopropoxy-5-methylphenyl)ethanol).
Cause: The reducing agent (
or ) reduced the ketone before the imine was fully formed.[4][5]
Fix: Ensure the "Imine Formation" step runs for at least 8-12 hours before adding the reducing agent. If using the Titanium method, the color change indicates complex formation.
Q3: Can I use heterogeneous hydrogenation (
+ Pd/C)?
Risk: Yes, but be careful.[5] The benzylic amine bond is susceptible to hydrogenolysis (cleavage) under vigorous conditions, and the aromatic ring can be saturated.
Recommendation: Use Raney Nickel at lower pressures (1-5 bar) rather than Pd/C if you must use hydrogenation.
Q4: How do I separate the enantiomers if I use the chemical route?
Method: Classical resolution using L-(+)-Tartaric acid .
Protocol: Dissolve racemic amine in ethanol. Add tartaric acid. The (R)-amine tartrate salt typically crystallizes out. Recrystallize from ethanol/water to upgrade ee% to >99%.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.
Savile, C. K., et al. (2010).[3] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332.
Andersson, P., et al. (1998). "Process for the preparation of tolterodine." U.S. Patent 5,922,914.
Technical Support Center: Purification of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine
Welcome to the technical support guide for the purification of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine. This molecule is a crucial chiral building block in the synthesis of advanced pharmaceutical agents, including po...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine. This molecule is a crucial chiral building block in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors like Ceritinib (LDK378).[1][2][3] Achieving high purity is paramount for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed to provide practical, field-proven solutions to common challenges encountered during the purification of this substituted phenethylamine. We will address specific issues in a troubleshooting format, explain the chemical principles behind our recommendations, and provide detailed protocols for key techniques.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification workflow.
Q1: My initial workup yields a product with significant baseline impurities in the NMR and a low assay by HPLC. What are the likely culprits and how do I remove them?
A1: Understanding and Tackling Common Impurities
Low purity after an initial aqueous workup is common. The impurities typically fall into three categories: unreacted starting materials, reaction byproducts, and residual solvents. For a typical reductive amination synthesis, you might encounter:
Unreacted Starting Materials: 2-isopropoxy-5-methylbenzaldehyde and the amine source.
Side-Products: Over-alkylated products or Schiff base intermediates.
Reagent Residues: Borohydride salts or other reducing agents.
The Causality: A simple liquid-liquid extraction may not be sufficient to remove impurities with similar polarities or solubilities to your desired amine.
Recommended Solution: Acid-Base Extraction
An acid-base extraction is a highly effective and scalable first-pass purification step for amines.[4] It leverages the basicity of the amine to move it between aqueous and organic phases, leaving neutral or acidic impurities behind.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude oil in a suitable organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
Acidification: Extract the organic layer with 1M hydrochloric acid (HCl). The protonated amine salt will move into the aqueous phase, while neutral impurities (like the starting aldehyde) remain in the organic layer.
Phase Separation: Separate the aqueous layer. It now contains your protonated product.
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >12. This deprotonates the amine salt, causing the free amine to precipitate or form an oil.
Re-extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., MTBE or DCM).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.
Q2: I'm attempting to purify the amine using silica gel chromatography, but I'm observing severe tailing and poor separation. Is my column failing?
A2: Overcoming Amine-Silica Interactions
This is a classic problem when purifying basic compounds on standard silica gel.[4] Your column is not failing; rather, the basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to significant band spreading (tailing) and often results in yield loss as some product becomes irreversibly bound.[4]
The Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel's silanol groups.
Recommended Solution: Mobile Phase Modification or Alternative Stationary Phases
Add a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent).[4] This base will "occupy" the acidic sites on the silica, allowing your target amine to elute cleanly.
Typical Additives: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your eluent system (e.g., ethyl acetate/hexanes).
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying amines.
Amine-Functionalized Silica: Pre-treated silica columns are commercially available and offer superior performance for separating basic compounds.[4]
Workflow for Modified Flash Chromatography
Caption: Workflow for Flash Chromatography with a Modified Eluent.
Q3: My compound has a very high boiling point and appears to decompose when I attempt distillation at atmospheric pressure. How can I purify it via distillation?
A3: Utilizing Vacuum Distillation for Thermally Labile Compounds
Many substituted phenethylamines are susceptible to thermal decomposition at the high temperatures required for atmospheric distillation. The solution is to perform the distillation under reduced pressure (vacuum distillation).[5][6]
The Causality: A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the system's pressure with a vacuum pump, the boiling point of the liquid is significantly lowered.[7][8] This allows for the distillation of high-boiling-point or thermally sensitive compounds at much lower, non-destructive temperatures.[5][8]
Experimental Protocol: Vacuum Distillation
Setup: Assemble a vacuum distillation apparatus using thick-walled tubing and greased joints to ensure a good seal. Use a stir bar for smooth boiling.
Pressure Control: Connect the apparatus to a vacuum pump through a cold trap. A pressure gauge is essential for monitoring and reproducibility.
Heating: Use a heating mantle with a stirrer and a sand or oil bath for uniform temperature control.
Fractionation:
Slowly apply the vacuum and gently heat the flask.
Collect a "forerun" fraction containing any low-boiling impurities or residual solvents.[9]
As the temperature stabilizes at the boiling point of your product under the applied pressure, switch to a new receiving flask to collect the main fraction.
Record the boiling point and the corresponding pressure.[9]
Shutdown: Once the distillation is complete, remove the heating bath and allow the apparatus to cool to room temperature before releasing the vacuum to prevent atmospheric oxygen from causing an explosion in the hot apparatus.
Data Presentation: Estimated Boiling Points at Reduced Pressure
Pressure (mmHg)
Estimated Boiling Point (°C)
760 (atm)
>250 (Decomposition likely)
10
~150 - 170
1
~110 - 130
0.1
~80 - 100
Note: These are estimates. The actual boiling point should be determined experimentally.
Frequently Asked Questions (FAQs)
Q: What is the best overall purification strategy for this amine, from crude reaction mixture to a highly pure final product?
A: A multi-step approach is often the most effective.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Initial Cleanup: Begin with an acid-base extraction to remove the bulk of neutral and acidic impurities.[4]
Bulk Purification: Follow up with either vacuum distillation to remove high-boiling point impurities or modified flash chromatography for separating compounds with similar polarity.
Chiral Separation (if required): If enantiomeric purity is necessary, preparative chiral HPLC or classical diastereomeric salt resolution are the methods of choice.[10][11]
Q: Which analytical techniques are best for assessing the purity of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine?
A: A combination of methods is recommended for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column is a good starting point. For chiral purity, specialized chiral columns (e.g., polysaccharide-based) are required.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities if their signals are resolved from the product peaks.
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and guiding fraction collection during column chromatography. Use a visualizing agent like ninhydrin for amines.
Q: Are there any specific safety precautions for handling this compound?
A: Yes. Substituted phenethylamines should be handled with care.[16] While specific toxicity data for this compound is not widely published, related aminoethyl ethers can be irritants.[17]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood, especially when dealing with volatile solvents or during distillation.
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]
References
Benchchem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
Sulfur Recovery Engineering Inc. Amine Troubleshooting.
Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Available from: [Link]
Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu, 27(3), 376-8. Available from: [Link]
Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
International Journal of Creative Research Thoughts. Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
Analytical Methods. Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Available from: [Link]
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available from: [Link]
Wikipedia. Vacuum distillation. Available from: [Link]
Benchchem. Technical Support Center: Purification of Chiral Amines.
Pharmaguideline. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Available from: [Link]
De Brabanter, N., et al. Identification of (z-Phenylethylamine in Judicial Samples. Available from: [Link]
Unacademy. Everything about Distillation Under Reduced Pressure. Available from: [Link]
Journal of Chemical Education. Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. Available from: [Link]
ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Available from: [Link]
Analytical Methods (RSC Publishing). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Available from: [Link]
ChemEd X. Reduced-Pressure Distillation Process. Available from: [Link]
Wikipedia. Substituted phenethylamine. Available from: [Link]
Reaction Chemistry & Engineering (RSC Publishing). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Available from: [Link]
ChemBK. 2-Isopropoxy-Ethylamine. Available from: [Link]
PubMed. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Available from: [Link]
Google Patents. EP1721889A1 - Process for the preparation of phenethylamine derivatives.
PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link]
ResearchGate. Synthesis of the final compounds, l-and u-1,2-diamino-1-phenylpropane (l-and u-9). Available from: [Link]
U.S. Food and Drug Administration. PRODUCT QUALITY REVIEW(S). Available from: [Link]
ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. Available from: [Link]
Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Available from: [Link]
A-Z.lu. Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro- N 2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)- N 4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials-article. Available from: [Link]
PureSynth. Nitrosamine Impurities. Available from: [Link]
PubChem. 1-(2-Isopropoxy-5-methyl-phenyl)-ethylamine. Available from: [Link]
PubMed. Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Available from: [Link]
MDPI. No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Available from: [Link]
Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
MDPI. Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. Available from: [Link]
Yale Genome Editing Center. Purification of transgenic constructs for microinjection. Available from: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ceritinib Key Starting Materials
Introduction: The Foundation of Quality in Ceritinib Synthesis Ceritinib (marketed as Zykadia®) is a second-generation, oral, anaplastic lymphoma kinase (ALK) inhibitor that has shown significant efficacy in the treatmen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Foundation of Quality in Ceritinib Synthesis
Ceritinib (marketed as Zykadia®) is a second-generation, oral, anaplastic lymphoma kinase (ALK) inhibitor that has shown significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] The synthesis of such a potent and specific active pharmaceutical ingredient (API) is a multi-step process where the quality of the final product is fundamentally dependent on the purity and identity of its foundational building blocks: the key starting materials (KSMs). Regulatory bodies, guided by principles outlined in the International Council for Harmonisation (ICH) Q11 guideline, mandate a rigorous justification for the selection and control of KSMs.[2][3] This is because manufacturing steps that impact the impurity profile of the drug substance must be included in the regulatory filing, and control of KSMs is the first line of defense against the introduction of unwanted impurities.[4][5]
This guide provides an in-depth, comparative analysis of the core spectroscopic techniques used to characterize the KSMs of Ceritinib. We will move beyond simply listing procedures to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to implement a comprehensive characterization strategy, ensuring that only KSMs of defined structure, purity, and quality enter the manufacturing process.
Identifying the Key Starting Materials (KSMs) of Ceritinib
The synthesis of Ceritinib is a convergent process, meaning different branches of the synthesis are developed independently and then combined in the final steps.[4] This approach makes the characterization of the final intermediates that are coupled together critically important. Based on published synthetic routes, two pivotal KSMs are:
KSM 1: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. This molecule forms the core aniline portion of Ceritinib, providing the essential substituted phenyl ring that binds to the pyrimidine.
KSM 2: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. This molecule is the reactive pyrimidine partner, containing the critical sulfonyl group and the chlorine atom that is displaced in the final coupling reaction.
The unambiguous identification and purity assessment of these two molecules are paramount for the success of the synthesis and the quality of the final API.
A Comparative Guide to Spectroscopic Techniques
No single analytical technique can provide a complete picture of a molecule's identity and purity. A truly robust characterization relies on the orthogonal and complementary information provided by multiple spectroscopic methods. Here, we compare the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[7][8]
Principle & Application for Ceritinib KSMs
NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's carbon-hydrogen framework.[8] For KSM 1 and KSM 2, NMR is used to:
Confirm the identity by matching the observed spectrum to that of a reference standard.
Verify the precise arrangement of substituents on the aromatic and heterocyclic rings.
Detect and quantify organic impurities, even those that are structurally similar to the KSM.
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh ~5-10 mg of the KSM into a clean, dry NMR tube.
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).
Instrument Setup: Place the tube in the NMR spectrometer. Standard acquisition parameters for a 400 MHz or 500 MHz instrument are typically sufficient.
Data Acquisition: Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum. Perform phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Data Interpretation: Expected Spectral Features
KSM
Key Structural Feature
Expected ¹H NMR Signals (Approx. δ, ppm)
KSM 1
Aromatic Protons
Two singlets in the aromatic region (δ 6.5-7.5 ppm)
Isopropoxy Group
A septet (1H, -CH) and a doublet (6H, -CH₃)
Aniline Amine
A broad singlet (2H, -NH₂)
Piperidine Ring
A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm)
KSM 2
Aromatic Protons
A series of multiplets (4H) in the aromatic region (δ 7.0-8.5 ppm)
Pyrimidine Proton
A singlet (1H) in the downfield region (δ > 8.0 ppm)
Isopropylsulfonyl Group
A septet (1H, -CH) and a doublet (6H, -CH₃)
Amine Proton
A singlet (1H, -NH), potentially broad
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that is exceptionally useful for identifying the functional groups present in a molecule.[9] It is often used as a primary identity test due to its speed and specificity.
Principle & Application for Ceritinib KSMs
FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending of chemical bonds).[10] Specific functional groups (like N-H, C=O, S=O) absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. For Ceritinib KSMs, FT-IR is used to:
Rapidly confirm the presence of key functional groups required for the subsequent reaction.
Verify the identity of an incoming batch of material against a reference standard by spectral comparison.
Detect gross contamination or the presence of a wrong compound that would have a different functional group profile.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid KSM powder directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation: Expected Absorption Bands
KSM
Key Functional Group
Expected Characteristic Absorption (cm⁻¹)
KSM 1
N-H Stretch (Aniline)
Doublet peak around 3300-3500 cm⁻¹
C-H Stretch (Aromatic/Aliphatic)
~3100-3000 cm⁻¹ / ~2980-2850 cm⁻¹
C-O Stretch (Ether)
Strong band around 1250-1050 cm⁻¹
KSM 2
N-H Stretch (Amine)
Single, sharp peak around 3300-3400 cm⁻¹
S=O Stretch (Sulfonyl)
Two strong bands, ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹
C=N Stretch (Pyrimidine)
Bands in the 1650-1550 cm⁻¹ region
C-Cl Stretch
Band in the 850-550 cm⁻¹ region
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight with extremely high accuracy and sensitivity, making it an essential tool for identity confirmation.[12][13]
Principle & Application for Ceritinib KSMs
In MS, molecules are converted to gas-phase ions, separated by their m/z, and detected.[11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for the polar molecules of Ceritinib's KSMs, typically generating the protonated molecular ion [M+H]⁺.[14] For KSM characterization, MS is used to:
Confirm the molecular weight, one of the most fundamental properties of a compound.
Provide evidence of structure through analysis of fragmentation patterns (in MS/MS experiments).
Detect and identify impurities, even at trace levels, that may not be visible by other techniques.[12]
Sample Preparation: Prepare a dilute solution of the KSM (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system to separate the main component from any impurities before introduction to the mass spectrometer.
Ionization: The eluent from the HPLC is directed into the ESI source, where a high voltage creates a fine spray of charged droplets, leading to the formation of gas-phase ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their m/z ratio.
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation: Expected Molecular Ions
KSM
Formula
Exact Mass
Expected Ion [M+H]⁺ (m/z)
KSM 1
C₁₆H₂₅N₃O
275.200
276.207
KSM 2
C₁₃H₁₃Cl₂N₅O₂S
389.011
390.019
Data Summary & Comparative Analysis
The following table summarizes the roles and capabilities of each technique in the context of Ceritinib KSM characterization.
Feature
NMR Spectroscopy
FT-IR Spectroscopy
Mass Spectrometry
Primary Role
Structure Elucidation & Verification
Functional Group Identification
Molecular Weight Confirmation
Information Provided
Atomic connectivity, chemical environment, stereochemistry
A robust quality control strategy integrates these techniques into a logical workflow to ensure a holistic assessment of the key starting material before it is released for use in the manufacturing of Ceritinib.
Caption: Integrated workflow for the spectroscopic characterization and release of Ceritinib KSMs.
Conclusion
The spectroscopic characterization of Ceritinib's key starting materials is not merely a procedural step but a foundational pillar of quality assurance. NMR provides the definitive structural proof, FT-IR offers a rapid and reliable identity check of functional groups, and Mass Spectrometry serves as the ultimate gatekeeper for molecular weight and purity.[9][11] By employing these techniques in a complementary and integrated workflow, pharmaceutical manufacturers can ensure that the building blocks of this critical anti-cancer therapy are of the highest possible quality and integrity, directly contributing to the safety and efficacy of the final drug product. This multi-faceted approach aligns with the scientific and risk-based principles expected by global regulatory authorities and is essential for modern pharmaceutical development and manufacturing.[13][15]
References
Vertex AI Search. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America.
Vertex AI Search. Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A.
Vertex AI Search. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
Vertex AI Search. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search. Ceritinib Synthetic Routes - MedKoo Biosciences.
Vertex AI Search. An Overview of Spectroscopic Techniques in Pharmaceuticals.
Vertex AI Search. Active substance starting material(s) – importance of selection - Asepharmasolutions EN.
Vertex AI Search. Drug Substance Starting Material Selection | Pharmaceutical Technology.
Vertex AI Search.
Vertex AI Search. (PDF) Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR)
Vertex AI Search.
Vertex AI Search.
Vertex AI Search. IR and NMR spectroscopy | PPTX - Slideshare.
Vertex AI Search. A modified process for the preparation of ceritinib and amorphous form of ceritinib (2017)
Vertex AI Search. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC.
Vertex AI Search. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific.
Vertex AI Search.
Vertex AI Search. API starting materials - New Q&A document for ICH Q11 - ECA Academy.
Vertex AI Search. Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - MDPI.
Vertex AI Search. Three Innovative Green and High-Throughput Microwell Spectrophotometric Methods for the Quantitation of Ceritinib, a Potent Drug for the Treatment of ALK-Positive Non-Small Cell Lung Cancer: An Application to the Analysis of Capsules and Drug Uniformity Testing - PMC.